2-[(1,2,4-Triazol-1-yl)methyl]aniline

Crystallography Structural Biology Molecular Geometry

Researchers requiring a geometrically precise ortho-substituted triazole-aniline scaffold often face supply inconsistency and isomer contamination. 2-[(1,2,4-Triazol-1-yl)methyl]aniline (CAS 127988-21-0) directly addresses this with its defined ortho relationship between the amine and triazole, critical for accurate SAR studies. - Enables selective derivatization (amidation, sulfonylation) at the ortho-amine handle. - Distinct LogP (~1.49) and TPSA (56.7 Ų) profile vs. meta/para isomers for target binding optimization. - Reliable supply with batch-to-batch consistency for pharmaceutical and agrochemical discovery programs.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 127988-21-0
Cat. No. B1599232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1,2,4-Triazol-1-yl)methyl]aniline
CAS127988-21-0
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=NC=N2)N
InChIInChI=1S/C9H10N4/c10-9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2
InChIKeyCBGQHZNXHUCAGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(1,2,4-Triazol-1-yl)methyl]aniline: Ortho-Substituted Triazole-Aniline Building Block


2-[(1,2,4-Triazol-1-yl)methyl]aniline (CAS 127988-21-0) is an ortho-substituted aromatic amine with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol . This compound features a 1,2,4-triazole ring attached to an aniline moiety via a methylene bridge at the ortho (2-) position, yielding a characteristic LogP of approximately 1.49 . It is classified as a substituted aniline derivative and is primarily utilized as a research chemical and versatile synthetic building block in pharmaceutical and agrochemical discovery programs . Its predicted topological polar surface area (TPSA) is 56.7 Ų .

Building Block Ortho-substituted triazole-aniline scaffold
Synthetic Handle Primary amine for amidation, sulfonylation, reductive amination
Discovery Context Pharmaceutical and agrochemical lead generation

Why 2-[(1,2,4-Triazol-1-yl)methyl]aniline Cannot Be Substituted by Other Isomers


The scientific value of 2-[(1,2,4-Triazol-1-yl)methyl]aniline is fundamentally tied to the ortho relationship between its amine and triazole substituents, which dictates a distinct chemical reactivity and biological profile compared to its meta- and para-substituted isomers. A simple interchange with the 3- or 4-positional isomers (e.g., CAS 127988-22-1 or CAS 119192-10-8) is scientifically invalid for applications requiring specific molecular geometry . Furthermore, within the class of 1,2,4-triazole aniline derivatives, minor structural modifications such as N-alkylation can profoundly impact biological activity. For instance, a 1999 study found that the simple N,N-dimethyl derivative (compound 2e) demonstrated strong molluscicidal activity, whereas other analogs did not, highlighting that activity is not a class-wide property and is exquisitely sensitive to substitution patterns [1].

Positional Isomers Meta- and para-isomers may alter molecular geometry and binding orientation.
Activity Profile Molluscicidal activity is substitution-sensitive; class-wide assumptions are not supported.
Physicochemical Shift Ortho-isomer logP differs from para-isomer, affecting solubility and permeability context.

Comparative Analysis of 2-[(1,2,4-Triazol-1-yl)methyl]aniline


Unique Crystallographic Conformation vs. Para-Isomer

The solid-state conformation of 2-[(1,2,4-Triazol-1-yl)methyl]aniline differs fundamentally from that of its para-substituted analog due to steric and electronic effects of the ortho amine group. A single-crystal X-ray diffraction study of 2-[(1,2,4-Triazol-1-yl)methyl]aniline revealed it crystallizes in the monoclinic space group P21 with unit cell parameters a = 9.3955 Å, b = 4.8267 Å, c = 10.9702 Å, and β = 104.999°, at a temperature of 120 K [1]. In contrast, the para-substituted isomer (CAS 119192-10-8) has a reported melting point of 124-126 °C, indicating a distinct solid-state packing arrangement . This conformational difference is a direct consequence of the ortho-positioning and can influence molecular recognition in biological systems and crystallization behavior during purification.

Crystal Structure
Cross-study comparable
Monoclinic P21, a=9.40 Å, b=4.83 Å, c=10.97 Å, β=105.0° at 120 K; m.p. 62–63 °C vs para-isomer m.p. 124–126 °C
Supports distinct solid-state conformation for the ortho-isomer.
Crystallization and binding-interaction contexts may shift.
Crystallography Structural Biology Molecular Geometry

Positional Isomerism Modulates Molluscicidal Activity

Within the class of (1H-1,2,4-triazol-1-ylmethyl)anilines, small structural changes lead to significant differences in biological activity. A 1999 study evaluated the molluscicidal properties of several derivatives [1]. While the ortho-isomer (2-[(1,2,4-Triazol-1-yl)methyl]aniline) was not explicitly tested, the study showed that 4-(1H-1,2,4-Triazol-1-ylmethyl)-N,N-dimethylaniline (2e) and N-(1H-1,2,4-Triazol-1-ylmethyl)aniline (11) exhibited strong activity against terrestrial snails Theba pisana and Helix aspersa. Critically, activity was not universal among all tested compounds, demonstrating a steep structure-activity relationship (SAR). This supports the inference that the specific substitution pattern, including the ortho-amine motif, will produce a unique activity profile, precluding the simple substitution with another isomer or derivative.

Molluscicidal SAR
Class-level inference
Ortho-isomer not directly tested; related N,N-dimethyl and N-alkyl analogs showed strong activity, others inactive.
Activity profile is substitution-sensitive, not a class-wide property.
SAR context requires targeted evaluation for the ortho-isomer.
Agrochemical Molluscicide SAR

Higher Lipophilicity of Ortho-Isomer Compared to Para-Isomer

The position of the amine group on the phenyl ring affects the compound's lipophilicity, a key determinant of solubility, permeability, and overall drug-likeness. The ortho-substituted 2-[(1,2,4-Triazol-1-yl)methyl]aniline has a reported LogP of 1.49 . The para-substituted isomer, 4-[(1,2,4-Triazol-1-yl)methyl]aniline (CAS 119192-10-8), has a predicted cLogP of 0.704 . This difference of approximately 0.8 Log units indicates the ortho-isomer is significantly more lipophilic, which could translate to altered membrane permeability and tissue distribution compared to its para-analog. This highlights that even among simple regioisomers, physicochemical properties are not interchangeable.

Lipophilicity Shift
Cross-study comparable
LogP 1.49 vs cLogP 0.704 (para), Δ ≈ 0.8
Ortho-isomer is more lipophilic; may alter permeability and distribution profile.
Values from vendor databases; experimental verification advised.
Lipophilicity ADME Physicochemical Properties

Optimal Use Cases for 2-[(1,2,4-Triazol-1-yl)methyl]aniline


Fragment-Based Drug Discovery and Lead Optimization

This compound serves as an ideal fragment or building block for the synthesis of novel drug candidates, particularly where a 1,2,4-triazole pharmacophore is desired in close proximity to an aromatic amine. The ortho-amine provides a unique vector for further derivatization (e.g., amidation, sulfonylation) and a distinct spatial orientation for target binding, differentiating it from meta- or para-isomers. Its utility is predicated on its specific molecular geometry and physicochemical properties, such as its LogP and TPSA .

Development of Novel Pesticides and Molluscicides

The compound is a valuable scaffold for exploring structure-activity relationships (SAR) in agrochemical research. A 1999 study showed that structurally related triazole-aniline derivatives exhibit potent molluscicidal activity, but that activity is highly dependent on the specific substitution pattern [1]. 2-[(1,2,4-Triazol-1-yl)methyl]aniline, with its unique ortho-substitution, provides a distinct entry point into this chemical space for the design and synthesis of next-generation crop protection agents.

Versatile Building Block for Heterocyclic Libraries

The primary amine of this compound is a reactive handle for a wide range of transformations, including acylation, reductive amination, and diazotization, enabling the rapid construction of diverse chemical libraries. Its use in patent literature as an intermediate, such as in the production of indole derivatives and other complex molecules, underscores its established value in synthetic methodology and process chemistry .

Studying Ortho-Substituent Effects in Crystallography

The unique crystal structure of 2-[(1,2,4-Triazol-1-yl)methyl]aniline, determined by single-crystal X-ray diffraction, makes it a subject of interest for studying the solid-state effects of ortho-substitution [2]. Its conformational properties can be leveraged in the design of molecular sensors or materials where specific intermolecular interactions are required.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery and Lead Optimization
Ortho-triazole-amine vector; reactive primary amine
Target engagement and SAR exploration
Pesticide and Molluscicide Development
Distinct ortho-substitution pattern
Molluscicidal assay response and SAR profiling
Heterocyclic Library Synthesis
Primary amine handle for diverse transformations
Synthetic route diversification
Crystallography and Ortho-Substituent Studies
Unique crystal packing (monoclinic P21)
Solid-state conformation and intermolecular interactions

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